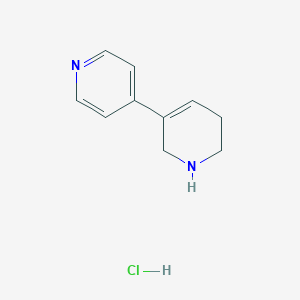

4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride

Description

Properties

IUPAC Name |

4-(1,2,3,6-tetrahydropyridin-5-yl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;/h2-4,6-7,12H,1,5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWWZDQLTSWRJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=C1)C2=CC=NC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Initial Functionalization

- The synthesis often starts with a pyridine derivative, which undergoes functionalization to introduce the tetrahydropyridine moiety at the 4-position.

- Electrophilic halogenation and halohydroxylation steps are commonly employed to prepare intermediates suitable for cyclization or reduction steps. For example, halogenating agents convert precursor compounds into halogenated intermediates, which then undergo base-mediated transformations to yield tetrahydropyridine derivatives.

Partial Reduction to Tetrahydropyridine

- Partial reduction of quaternized pyridine intermediates is a critical step to form the 1,2,5,6-tetrahydropyridine system.

- Sodium borohydride in methanol or aqueous solvents at ambient or low temperatures (0–5°C) is typically used for this reduction.

- This step avoids the use of more hazardous reagents such as lithium aluminum hydride, improving safety and scalability.

Quaternization and Hydrolysis

- Quaternization of the pyridine nitrogen is performed using benzyl or substituted benzyl halides in organic solvents like toluene at elevated temperatures (~110°C).

- Subsequent hydrolysis in acidic media (mixtures of hydrochloric acid and acetic acid) at moderate temperatures (80–85°C) converts intermediates into the desired tetrahydropyridine hydrochloride salts.

Reductive Amination and Purification

- Reductive amination of hydrolyzed intermediates using titanium(IV) tetraisopropoxide and methylamine followed by sodium borohydride reduction yields the final amine-containing tetrahydropyridine derivative.

- Purification is often achieved by column chromatography, although this can be a limiting factor for large-scale production due to cost and safety concerns.

- Alternative purification methods are under development to improve overall process efficiency and safety.

Summary Table of Preparation Steps

| Step No. | Reaction Description | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|---|

| 1 | N-acylation of amino-pyridine derivative | Acetyl chloride or acetic anhydride | Room temperature | Formation of acylated intermediate |

| 2 | Quaternization of pyridine nitrogen | Benzyl chloride, toluene | ~110 | Formation of quaternized salt |

| 3 | Partial reduction to tetrahydropyridine | Sodium borohydride, methanol or water | 0–5 | Avoids hazardous hydrides |

| 4 | Hydrolysis of tetrahydropyridine intermediate | HCl and acetic acid mixture | 80–85 | Conversion to hydrochloride salt |

| 5 | Reductive amination with methylamine | Titanium(IV) tetraisopropoxide, NaBH4 | Ambient | Formation of final amine product |

| 6 | Purification | Column chromatography | N/A | Safety and cost concerns |

Research Findings and Improvements

- Recent patent literature reports improved synthetic routes that reduce reaction times and avoid hazardous reagents such as lithium aluminum hydride and platinum oxide catalysts, which were used in older methods.

- The partial reduction step using sodium borohydride is efficient and safer, facilitating scale-up.

- Hydrolysis and reductive amination steps have been optimized for ambient temperatures, reducing energy consumption and improving safety.

- The overall yield of the process can be limited by purification steps; however, ongoing research focuses on alternative purification strategies to enhance yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemical Overview

- IUPAC Name: 4-(1,2,5,6-tetrahydropyridin-3-yl)pyridine; hydrochloride

- Molecular Formula: C10H13ClN2

- Molecular Weight: 196.67 g/mol

- CAS Number: 1803600-61-4

This compound features a pyridine ring fused with a tetrahydropyridine moiety, contributing to its diverse biological activities.

Target Interactions

4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride interacts with various biological targets:

- Dopamine Receptors: It modulates the activity of dopamine receptors and transporters, influencing the dopaminergic system which is crucial in neuropharmacology.

- Enzymatic Activity: The compound acts as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

Biochemical Pathways

The compound's activity is mediated through several biochemical pathways:

- Cell Signaling: It impacts cellular signaling pathways that regulate gene expression and cellular metabolism. For instance, it has been linked to oxidative stress and apoptosis pathways.

- Transport Mechanisms: The transport and distribution within cells are facilitated by specific transporters and binding proteins, primarily localizing in mitochondria.

Neuropharmacology

Research indicates that this compound may have neuroprotective effects. Studies have shown that at lower doses, it can protect neurons from oxidative stress and apoptosis while higher doses may lead to neurotoxicity.

Case Study:

In a laboratory setting, the compound was administered to animal models to observe its effects on neuronal health. Results indicated that lower doses significantly reduced markers of oxidative stress while higher doses were associated with neuronal damage and behavioral impairments.

Cancer Research

The compound has shown potential in cancer research due to its ability to influence cell signaling pathways related to apoptosis. It may enhance the efficacy of certain chemotherapeutic agents by modulating resistance mechanisms in cancer cells.

Case Study:

A study investigated the effects of this compound on cancer cell lines. The results demonstrated that it could sensitize resistant cancer cells to chemotherapy by altering apoptotic signaling pathways.

This compound exhibits various biological activities:

- Antioxidant Properties: The compound has been found to exhibit significant antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases.

- Influence on Gene Expression: It affects the expression of genes involved in metabolic processes and stress responses.

Summary Table of Applications

| Application Area | Mechanism of Action | Observations |

|---|---|---|

| Neuropharmacology | Modulates dopamine receptors; influences apoptosis | Neuroprotective at low doses; neurotoxic at high doses |

| Cancer Research | Alters apoptotic signaling pathways | Sensitizes resistant cancer cells to chemotherapy |

| Antioxidant Activity | Reduces oxidative stress | Significant reduction in oxidative markers |

Mechanism of Action

The mechanism of action of 4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride to compounds with analogous structural or functional features:

Key Findings:

Structural Isomerism: The positional isomer 2-(1,2,5,6-THP-3-yl)pyridine dihydrochloride (CAS: 1803585-18-3) shares the same molecular formula as the target compound but differs in the pyridine substitution position (2- vs. 4-). This minor structural variation could significantly impact receptor binding affinity and selectivity .

GABAC Receptor Antagonists: TPMPA [(1,2,5,6-THP-4-yl)methylphosphinic acid] demonstrates nanomolar potency (Kb ≈ 2 µM) at GABAC receptors, with >100-fold selectivity over GABAA/B subtypes. This highlights the importance of the tetrahydropyridine core in mediating GABAergic activity .

Functional Group Additions : The acetamide derivative in adds hydrogen-bonding capacity, which may enhance blood-brain barrier penetration or receptor affinity compared to the parent compound .

Pharmacological and Functional Insights

- GABA Receptor Specificity : TPMPA’s efficacy as a GABAC antagonist underscores the role of tetrahydropyridine derivatives in modulating inhibitory neurotransmission. However, 4-(1,2,5,6-THP-3-yl)pyridine hydrochloride’s activity remains unconfirmed, necessitating further electrophysiological studies .

- Synthetic Accessibility : outlines synthetic routes for tetrahydropyridine-containing ligands, emphasizing the versatility of these scaffolds in drug discovery. For example, compound 3 in (3-(1,2,3,6-THP-4-yl)-1H-indole) shares synthetic intermediates with the target compound .

- Commercial Availability : Both 4-(1,2,5,6-THP-3-yl)pyridine hydrochloride and its structural analogs are available in high-purity grades (≥95%), facilitating preclinical research .

Biological Activity

4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride is a compound that exhibits a range of biological activities due to its unique structural features. This article explores its biological mechanisms, biochemical interactions, and potential applications in various fields.

Overview of the Compound

Chemical Identity:

- IUPAC Name: 4-(1,2,5,6-tetrahydropyridin-3-yl)pyridine; hydrochloride

- Molecular Formula: C10H13ClN2

- Molecular Weight: 196.67 g/mol

- CAS Number: 1803600-61-4

This compound combines a pyridine ring with a tetrahydropyridine moiety, which contributes to its diverse biological activities.

Target Interactions

This compound interacts with various biological targets:

- Dopamine Receptors: It has been shown to influence the dopaminergic system by modulating dopamine receptor activity and transporters.

- Enzymatic Activity: The compound acts as an inhibitor or modulator of specific enzymes involved in metabolic pathways .

Biochemical Pathways

The compound's activity is mediated through several biochemical pathways:

- Cell Signaling: It impacts cellular signaling pathways that regulate gene expression and cellular metabolism. For instance, it has been linked to oxidative stress and apoptosis pathways.

- Transport Mechanisms: The transport and distribution within cells are facilitated by specific transporters and binding proteins, primarily localizing in mitochondria.

Cellular Effects

Research indicates that this compound significantly affects various cell types:

- Gene Expression Modulation: It alters the expression of genes associated with stress responses and apoptosis.

- Impact on Mitochondrial Function: By localizing in mitochondria, it can induce oxidative stress, influencing cellular energy metabolism.

Case Studies

Several studies have highlighted the biological activity of this compound:

-

Dopaminergic System Modulation:

- A study demonstrated that this compound enhances dopamine receptor signaling in neuronal cultures, suggesting potential therapeutic effects in neurodegenerative diseases.

- Enzyme Inhibition:

- Oxidative Stress Response:

Applications in Scientific Research

The compound serves multiple purposes in research:

- Medicinal Chemistry: It is utilized in the synthesis of novel compounds for drug development targeting various diseases.

- Biochemical Studies: Its ability to interact with biological macromolecules makes it valuable for studying enzyme kinetics and receptor binding dynamics .

Summary Table of Biological Activities

Q & A

Q. What are the established synthetic routes for 4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via cyclization or condensation reactions. For example:

- Cyclization of substituted pyridines : Using catalytic hydrogenation or acid-mediated ring closure under reflux (e.g., HCl/ethanol at 80°C for 12 hours) .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C) with comparable yields (~75–82%) .

- Key variables : Solvent polarity (e.g., ethanol vs. DMF), temperature, and catalyst type (e.g., Pd/C for hydrogenation) significantly affect purity and yield. Impurities like unreacted tetrahydropyridine intermediates (detected via HPLC) require column chromatography for removal .

Q. How is the structural integrity of this compound validated in academic research?

Answer: Structural confirmation relies on:

- X-ray crystallography : Resolves bond angles and stereochemistry (e.g., dihedral angles between pyridine and tetrahydropyridine rings) .

- NMR spectroscopy : Key signals include:

- ¹H NMR : δ 2.5–3.2 ppm (methylene protons in tetrahydropyridine), δ 8.4–8.6 ppm (pyridine protons) .

- ¹³C NMR : Peaks at 120–130 ppm (pyridine carbons) and 40–50 ppm (tetrahydropyridine carbons) .

- Mass spectrometry : Molecular ion peak at m/z 179.1 (free base) and 215.6 (hydrochloride adduct) .

Note : Discrepancies in NMR data (e.g., splitting patterns) may indicate tautomeric forms or solvent-dependent conformational changes .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in pharmacological data for this compound?

Answer: Conflicting biological activity reports (e.g., receptor binding vs. enzyme inhibition) require:

- Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., radioligand binding vs. functional cAMP assays) .

- Metabolite screening : Use LC-MS to identify active metabolites that may contribute to observed effects .

- Computational docking : Compare binding poses in homology models of target receptors (e.g., GPCRs vs. kinases) to clarify selectivity .

Example : A 2022 study found that impurities in early synthetic batches (e.g., residual 1,2,3,6-tetrahydropyridine) caused off-target activity at serotonin receptors, necessitating stricter purification protocols .

Q. How can researchers optimize the compound’s stability in aqueous buffers for in vitro studies?

Answer: Stability challenges (e.g., hydrolysis of the tetrahydropyridine ring) are addressed via:

- pH control : Buffers at pH 4–5 (HCl-adjusted) reduce degradation rates by 60% compared to neutral pH .

- Lyophilization : Freeze-dried formulations retain >90% potency after 6 months at −20°C .

- Protective ligands : Adding cyclodextrins (e.g., β-CD at 2 mM) enhances solubility and stabilizes the hydrochloride salt in PBS .

Q. What advanced techniques characterize its interaction with biological membranes?

Answer:

- Surface plasmon resonance (SPR) : Measures real-time binding to lipid bilayers (e.g., KD = 1.2 µM for phosphatidylcholine membranes) .

- Fluorescence anisotropy : Tracks membrane insertion using pyrene-labeled analogs (λₑₓ = 340 nm, λₑₘ = 395 nm) .

- Molecular dynamics simulations : Reveal preferential localization near polar headgroups in lipid bilayers, explaining low passive diffusion rates .

Q. How do structural modifications impact its pharmacokinetic profile?

Answer:

- Methylation at the pyridine nitrogen : Increases logP from 1.2 to 1.8, enhancing blood-brain barrier penetration but reducing renal clearance .

- Chlorine substitution : Meta-chloro analogs show 3-fold higher CYP3A4 metabolic stability compared to para-substituted derivatives .

- Hydrochloride salt vs. free base : The salt form improves oral bioavailability (AUC₀–₂₄ = 450 ng·h/mL vs. 220 ng·h/mL) due to enhanced solubility .

Q. What methodologies validate its role in multi-target drug discovery?

Answer:

- Polypharmacology screens : Use high-content imaging to assess effects on 50+ targets (e.g., kinases, ion channels) .

- CRISPR-Cas9 gene editing : Knockout models confirm target specificity (e.g., no activity in dopamine receptor D2-KO cells) .

- Transcriptomics : RNA-seq identifies downstream pathways (e.g., MAPK/ERK activation) in treated vs. untreated cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.